molecular formula C12H14ClN3O2 B1360973 (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine CAS No. 1035840-13-1

(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine

Cat. No. B1360973
M. Wt: 267.71 g/mol
InChI Key: XWNXQWYCGICPDT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine is C12H14ClN3O2 . The average mass is 267.711 Da and the monoisotopic mass is 267.077454 Da .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Research

  • An Orally Active, Water-Soluble Neurokinin-1 Receptor Antagonist : A study by Harrison et al. (2001) explored a compound similar to (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine, specifically focusing on its effectiveness as a high-affinity, orally active h-NK(1) receptor antagonist. This compound demonstrated significant efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Oxazole Ring Chemistry

  • Interaction with Hydrazine Hydrate : Chumachenko et al. (2014, 2015) conducted studies on 5-Morpholino-1,3-oxazole-4-carbonitriles, which share structural similarities with the compound . These studies revealed significant chemical transformations, including recyclization products, when reacted with hydrazine hydrate (Chumachenko et al., 2014), (Chumachenko et al., 2015).

Antimicrobial Research

  • Antimicrobial Activities of Quinoline Derivatives : Thomas et al. (2010) synthesized derivatives of quinoline, including morpholine-based compounds, and evaluated them for their in vitro antibacterial and antifungal activities. The results indicated that most compounds exhibited moderate to very good antimicrobial activities (Thomas et al., 2010).

Chemical Synthesis and Applications

  • Efficient Transfer Hydrogenation Reactions : Karabuğa et al. (2015) synthesized a compound similar in structure, focusing on its application in transfer hydrogenation reactions. The study demonstrated high efficiency and significant chemical transformations (Karabuğa et al., 2015).

  • Cytotoxicity and Anticancer Potential : Ovádeková et al. (2005) investigated the cytotoxic and antiproliferative activity of a quinazoline derivative with structural similarities to the compound . The study found that this derivative acted cytotoxically on tumor cell lines and suggested potential as an anticancer drug (Ovádeková et al., 2005).

  • Biased Agonists for Serotonin Receptors : Sniecikowska et al. (2019) researched novel derivatives of methanamine, including those similar to the compound , as biased agonists of serotonin 5-HT1A receptors. These compounds exhibited antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).

  • Chemical Properties and Synthesis : Several studies focused on the chemical properties and synthesis techniques involving compounds structurally related to (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine. These include research on the synthesis of 1,3-oxazole-4-carbonitriles, their reactions with various reagents, and the exploration of their potential in medicinal chemistry (Prokopenko et al., 2010), (Prokopenko et al., 2008), (Vyzhdak et al., 2005).

properties

IUPAC Name

[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c13-8-1-2-11-10(5-8)15-12(18-11)16-3-4-17-9(6-14)7-16/h1-2,5,9H,3-4,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNXQWYCGICPDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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